2-Cyanophenylzinc bromide

Catalog No.
S1800516
CAS No.
131379-17-4
M.F
C7H4BrNZn
M. Wt
247.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanophenylzinc bromide

CAS Number

131379-17-4

Product Name

2-Cyanophenylzinc bromide

IUPAC Name

benzonitrile;bromozinc(1+)

Molecular Formula

C7H4BrNZn

Molecular Weight

247.41

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1

SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]Br

2-Cyanophenylzinc bromide is an organozinc compound characterized by the presence of a cyanophenyl group bonded to a zinc atom, along with a bromide ion. Its chemical structure can be represented as C6H4CNZnBr\text{C}_6\text{H}_4\text{C}\equiv \text{N}\text{ZnBr}, where the cyanophenyl moiety is derived from 2-cyanobenzene. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions and as a nucleophilic reagent.

, primarily as a nucleophile in coupling reactions. It can react with electrophiles such as alkyl halides and aryl halides through nucleophilic substitution mechanisms. One common reaction involves its use in the Suzuki coupling reaction, where it couples with aryl halides to form biaryl compounds. The general reaction can be represented as follows:

R2Zn+R XR2+ZnX\text{R}_2\text{Zn}+\text{R }\text{X}\rightarrow \text{R}_2\text{R }+\text{ZnX}

where R2Zn\text{R}_2\text{Zn} is 2-cyanophenylzinc bromide, R X\text{R }\text{X} is an aryl or alkyl halide, and ZnX\text{ZnX} is the zinc halide byproduct.

The synthesis of 2-cyanophenylzinc bromide typically involves the reaction of 2-cyanobromobenzene with zinc metal or zinc salts in an appropriate solvent. A common method includes the following steps:

  • Preparation of 2-Cyanobromobenzene: This compound can be synthesized by brominating 2-cyanobenzene using bromine or phosphorus tribromide.
  • Formation of 2-Cyanophenylzinc Bromide:
    • Combine 2-cyanobromobenzene with zinc powder in a solvent such as diethyl ether or tetrahydrofuran.
    • Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures until the reaction is complete.
C6H4(CN)Br+ZnC6H4(CN)ZnBr\text{C}_6\text{H}_4(\text{C}\equiv \text{N})\text{Br}+\text{Zn}\rightarrow \text{C}_6\text{H}_4(\text{C}\equiv \text{N})\text{ZnBr}

2-Cyanophenylzinc bromide finds application primarily in organic synthesis, particularly in:

  • Cross-Coupling Reactions: It is widely used in Suzuki and Negishi coupling reactions to synthesize biaryl compounds.
  • Synthesis of Pharmaceuticals: Its ability to introduce cyanophenyl groups makes it valuable in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: It may also be used in developing new materials, including polymers and ligands for catalysis.

Interaction studies involving 2-cyanophenylzinc bromide primarily focus on its reactivity with electrophiles and its behavior in various coupling reactions. The reactivity profile indicates that it effectively participates in nucleophilic substitutions, making it a versatile reagent for synthesizing complex organic molecules.

Several compounds share structural similarities or functional characteristics with 2-cyanophenylzinc bromide. Here are a few notable examples:

Uniqueness of 2-Cyanophenylzinc Bromide

The unique aspect of 2-cyanophenylzinc bromide lies in its cyano group, which enhances its electron-withdrawing properties, making it more reactive towards electrophiles compared to other organozinc compounds without such substituents. This feature allows for more efficient coupling reactions and broader applications in synthetic organic chemistry.

Dates

Modify: 2023-08-15

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